![molecular formula C19H23N3O4S B2607731 1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one CAS No. 627817-25-8](/img/structure/B2607731.png)
1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one
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Description
1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
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Scientific Research Applications
Generation of Structurally Diverse Compounds
The chemical compound 1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one, due to its complex structure, serves as a key starting point or intermediate in the synthesis of a structurally diverse library of compounds. For instance, a study highlighted the use of a related ketonic Mannich base for alkylation and ring closure reactions to generate a wide variety of derivatives, including dithiocarbamates, thioethers, and various heterocyclic compounds such as pyrazolines, pyridines, and benzodiazepines (Roman, 2013).
Synthetic Methodologies and Characterization
Another study focused on the synthesis and characterization of pyrrole derivatives, showcasing a method for creating a pyrrole chalcone derivative through aldol condensation. This work emphasizes the importance of spectroscopic analyses (FT–IR, NMR, UV–visible) and quantum chemical calculations in confirming the structures of synthesized compounds (Singh et al., 2014).
Development of Fluorescent Probes
Research has also explored the development of fluorescent probes based on the pyrrole core for real-time monitoring of low levels of carbon dioxide, highlighting the compound's potential applications in biological and medical contexts. Such probes exhibit selective, fast, and iterative responses to CO2, underscoring the utility in environmental and physiological monitoring (Wang et al., 2015).
Antimicrobial Activity
The antimicrobial properties of pyrrole derivatives have been investigated, with some studies synthesizing new compounds and evaluating their efficacy against various microbial strains. These findings suggest potential applications of such derivatives in developing new antimicrobial agents (Kumar et al., 2017).
properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-(5-methylfuran-2-yl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-10-6-7-13(26-10)15-14(16(23)18-11(2)20-12(3)27-18)17(24)19(25)22(15)9-8-21(4)5/h6-7,15,24H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHHZZPBYALQCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C3=C(N=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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